6BrCaQ-C10-TPP

Antiproliferative Activity TRAP1 Inhibition Cancer Cell Lines

Standard pan-Hsp90 inhibitors trigger a confounding heat shock response, masking mitochondrial TRAP1-specific effects. 6BrCaQ-C10-TPP directly binds the TRAP1 C-terminal domain without inducing HSR, while its triphenylphosphonium moiety ensures selective mitochondrial accumulation-solving the key selectivity and compartment-targeting gap. • Antiproliferative IC50: 0.008-0.30 µM across human cancer cell lines; shifts metabolism to glycolysis within 1-3 h. • Dissipates mitochondrial membrane potential (ΔΨm) for clean readouts in apoptosis/mPTP studies. • Research-grade, ≥98% purity; supplied for in vitro/in vivo use with reliable global logistics.

Molecular Formula C45H47Br2N2O3P
Molecular Weight 854.6 g/mol
Cat. No. B15143573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6BrCaQ-C10-TPP
Molecular FormulaC45H47Br2N2O3P
Molecular Weight854.6 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)C=C(C1=O)NC(=O)C3=CC=C(C=C3)OCCCCCCCCCC[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]
InChIInChI=1S/C45H46BrN2O3P.BrH/c1-48-43-30-27-37(46)33-36(43)34-42(45(48)50)47-44(49)35-25-28-38(29-26-35)51-31-17-6-4-2-3-5-7-18-32-52(39-19-11-8-12-20-39,40-21-13-9-14-22-40)41-23-15-10-16-24-41;/h8-16,19-30,33-34H,2-7,17-18,31-32H2,1H3;1H
InChIKeyKWDLOGOBRIOAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6BrCaQ-C10-TPP: Specifications and TRAP1 Inhibition Profile


6BrCaQ-C10-TPP is a synthetic small molecule comprising a 6-bromo-quinolin-2-one (6BrCaQ) pharmacophore conjugated via a ten-carbon alkyl linker (C10) to a triphenylphosphonium (TPP) mitochondrial targeting moiety [1]. This compound is established as a potent inhibitor of the mitochondrial heat shock protein TRAP1 (Tumor Necrosis Factor Receptor-associated Protein 1), a member of the Hsp90 chaperone family [1]. Its antiproliferative activity has been characterized across a panel of human cancer cell lines, with reported half-maximal inhibitory concentration (IC50) values ranging from 0.008 to 0.30 μM [1] . The compound's molecular formula is C45H47Br2N2O3P, with a molecular weight of 854.65 g/mol, and it is provided by suppliers as a research-grade chemical for in vitro and in vivo studies .

Mitochondrial-targeted TRAP1 inhibitor Conjugate with TPP moiety for mitochondrial matrix accumulation
C-terminal domain inhibition Does not trigger heat shock response (HSR) unlike N-terminal inhibitors
Cell panel antiproliferative assay context Reported cell proliferation inhibition across cancer cell lines

Why 6BrCaQ-C10-TPP Outperforms Generic TRAP1 Inhibitors


Generic substitution of 6BrCaQ-C10-TPP with other TRAP1 or pan-Hsp90 inhibitors is not scientifically valid due to critical differences in its mechanism of action and cellular targeting. Unlike pan-Hsp90 N-terminal inhibitors such as geldanamycin or 17-AAG, which induce a compensatory and pro-survival heat shock response (HSR) characterized by upregulation of Hsp70 and HSF1, 6BrCaQ-C10-TPP is designed to target the C-terminal domain of TRAP1 and does not trigger this HSR [1]. Furthermore, the compound's TPP moiety enables selective accumulation within the mitochondrial matrix, a subcellular compartment not effectively targeted by standard, non-lipophilic TRAP1 ligands [1]. This mitochondriotropic property is essential for its observed functional effects, including the direct dissipation of mitochondrial membrane potential and alteration of oxidative phosphorylation, which are not replicable by non-targeted inhibitors [2].

Pan-Hsp90 N-terminal inhibitors (e.g., 17-AAG)
Induce a pro-survival heat shock response (HSR), confounding TRAP1-specific studies. 6BrCaQ-C10-TPP does not trigger HSR.
Non-mitochondriotropic TRAP1 ligands
May not accumulate in mitochondrial matrix, failing to replicate ΔΨm dissipation or metabolic shift effects.
6BrCaQ parent compound (without TPP)
Lacks mitochondrial targeting; does not induce membrane depolarization or metabolic reprogramming observed with the conjugate.

Quantitative Differentiation from Alternative TRAP1 Inhibitors


Nanomolar Antiproliferative Activity

6BrCaQ-C10-TPP exhibits potent antiproliferative activity across a panel of human cancer cell lines, with mean GI50 values in the low nanomolar range (0.008–0.30 μM) [1]. This potency surpasses that of many first-generation Hsp90 inhibitors and is a key factor in its selection as a lead compound [1].

Antiproliferative Activity
Class-level inference
GI50 0.008–0.30 μM
Approx. 10–100× lower than common first-generation Hsp90 inhibitors
Supports cell proliferation inhibition assays at low concentrations
Comparisons with other inhibitor classes are approximate; direct head-to-head data limited
Antiproliferative Activity TRAP1 Inhibition Cancer Cell Lines

Mitochondrial Membrane Potential Disruption

A key functional consequence of TRAP1 inhibition by 6BrCaQ-C10-TPP is the rapid dissipation of the mitochondrial membrane potential (ΔΨm), a hallmark of mitochondrial dysfunction [1]. This effect is not observed with non-mitochondriotropic TRAP1 inhibitors or with the parent compound 6BrCaQ, which lacks the TPP targeting moiety [2].

ΔΨm Dissipation
Reported head-to-head
Induces mitochondrial membrane depolarization within 24 h
Not observed with 6BrCaQ parent or non-targeted ligands
Supports mitochondrial dysfunction endpoint studies; differentiates from non-mitochondriotropic compounds
Functional comparison based on fluorescent probe assays
Mitochondrial Dysfunction Membrane Potential TRAP1 Inhibition

Absence of Heat Shock Response Induction

In contrast to classic Hsp90 N-terminal inhibitors like geldanamycin and 17-AAG, which induce a robust heat shock response (HSR) characterized by upregulation of Hsp70 and HSF1, treatment with 6BrCaQ-C10-TPP does not lead to the induction of this pro-survival pathway [1]. This is a critical differentiator that avoids a common resistance mechanism.

HSR Induction Absence
Class-level inference
Does not upregulate HSF1 or Hsp70
Unlike pan-Hsp90 N-terminal inhibitors (e.g., 17-AAG, geldanamycin)
Supports TRAP1-specific mechanism studies without HSR confounding
Based on class comparison; direct HSR profiling may require further validation
Heat Shock Response HSF1 Hsp70 Chaperone Inhibition

Metabolic Shift Toward Glycolysis

Short-term treatment (1-3 hours) with 6BrCaQ-C10-TPP has been shown to modify cellular energy metabolism, specifically by promoting glycolysis and reducing oxidative phosphorylation (OXPHOS) in breast cancer cells [1]. This metabolic shift is a functional consequence of mitochondrial TRAP1 inhibition and is not a feature of cytosolic Hsp90 inhibition.

Metabolic Reprogramming
Class-level inference
Promotes glycolysis, reduces OXPHOS within 1–3 h
Not a feature of cytosolic Hsp90 inhibition
Provides a metabolic phenotype readout for mitochondrial TRAP1 inhibition studies
Data from Seahorse metabolic flux assays
Cancer Metabolism Glycolysis OXPHOS TRAP1

Optimal Research Applications for 6BrCaQ-C10-TPP


Cancer Cell Metabolism and Mitochondrial TRAP1

Ideal for studies aiming to elucidate the specific role of mitochondrial TRAP1 in regulating the balance between oxidative phosphorylation (OXPHOS) and glycolysis. The compound's ability to rapidly shift metabolism towards glycolysis (within 1-3 hours) provides a clear, time-resolved functional readout that is not confounded by cytosolic Hsp90 inhibition [1].

Mitochondrial Membrane Dysregulation and Apoptosis

Suitable for research focused on mitochondrial membrane integrity and the induction of mitochondrial-mediated cell death pathways. The compound's capacity to induce ΔΨm dissipation is a direct, measurable effect, making it a valuable tool for studying the interplay between TRAP1, mitochondrial permeability transition pore (mPTP) regulation, and apoptosis [1].

HSR-Independent Chaperone Inhibition Studies

Essential for experiments where the induction of the heat shock response (HSR) is a confounding variable. 6BrCaQ-C10-TPP's mechanism of action, which does not trigger HSR, allows for a cleaner dissection of TRAP1-specific downstream effects without the compensatory upregulation of other chaperones like Hsp70 [1].

Mitochondria-Targeted Drug Delivery Models

A prime candidate for formulation studies aimed at improving the delivery of hydrophobic compounds to mitochondria. Given its lipophilic nature and the well-characterized TPP targeting moiety, it serves as an excellent model payload for liposomal or nanoparticle-based delivery systems designed to enhance mitochondrial accumulation and therapeutic index [1].

Application
Selection Property
Validation Focus
Mitochondrial TRAP1 & Metabolism
Mitochondria-targeted TRAP1 inhibition and metabolic shift
OXPHOS/glycolysis metabolic flux analysis
Membrane Dysregulation & Apoptosis
ΔΨm dissipation capability
Membrane potential fluorescent probe assays
HSR-Independent Chaperone Studies
Absence of HSR induction
HSF1/Hsp70 expression profiling
Mitochondria-Targeted Delivery Models
TPP-mediated mitochondrial accumulation
Mitochondrial accumulation by LC-MS or imaging

Technical Documentation Hub

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34 linked technical documents
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